molecular formula C11H10F3N3 B1628522 1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine CAS No. 1015846-00-0

1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine

Cat. No.: B1628522
CAS No.: 1015846-00-0
M. Wt: 241.21 g/mol
InChI Key: FRVGKUCNEILPOV-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine (CAS 1015846-00-0) is a high-purity chemical compound offered for research and further manufacturing purposes. This compound belongs to a class of substituted pyrazoles that are of significant interest in medicinal chemistry, particularly in the study of purinergic signalling . The 1-(trifluoromethylbenzyl)-1H-pyrazole moiety is a key structural feature in the development of potent ligands for adenosine receptors (ARs) . Specifically, research indicates that this structural group was incorporated into the potent non-xanthine-based antagonist CVT 6975, which is one of the most potent human A 2B adenosine receptor (AR) antagonists reported . As such, this compound serves as a valuable synthetic building block (intermediate) for researchers designing and developing novel AR ligands. Antagonists of the A 2B AR subtype have been proposed as potential therapeutic agents for conditions such as asthma, inflammation, and ischemic injury . This product is intended for research and further manufacturing use only. It is not for direct human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-10(15)5-6-16-17/h1-6H,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVGKUCNEILPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588568
Record name 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-00-0
Record name 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazines with α-Cyano Carbonyl Compounds

The cyclocondensation of α-cyano ketones or aldehydes with hydrazines represents a classical route to 5-aminopyrazoles. For 1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine, this method involves reacting 2-(trifluoromethyl)benzylhydrazine with α-cyanoacetophenone derivatives. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the carbonyl carbon, forming a hydrazone intermediate, which undergoes cyclization through intramolecular attack of the adjacent nitrogen on the nitrile group (Scheme 1).

Optimization and Scope

  • Substrate Design : α-Cyano-(2-trifluoromethylbenzyl)acetophenone derivatives are ideal precursors, as the trifluoromethylbenzyl group enhances electrophilicity at the carbonyl carbon, facilitating hydrazone formation.
  • Reaction Conditions : Reactions are typically conducted in ethanol or methanol under reflux (80–100°C) for 6–12 hours, yielding 50–75% of the target pyrazole. Isolation of the hydrazone intermediate is rare, as cyclization occurs spontaneously under these conditions.
  • Regioselectivity : The 5-amino regioisomer dominates due to the electronic effects of the trifluoromethyl group, which directs nucleophilic attack to the para position relative to the benzyl substituent.

Limitations : Harsh conditions may degrade acid-sensitive functional groups, and competing side reactions (e.g., over-alkylation) can reduce yields in substrates with multiple reactive sites.

One-Pot Annulation Using Nitrile Imines and Mercaptoacetaldehyde

A modern one-pot protocol leverages nitrile imines and mercaptoacetaldehyde for constructing the pyrazole core (Scheme 2). This method involves (3 + 3)-annulation to form a 5,6-dihydro-4H-1,3,4-thiadiazine intermediate, followed by dehydration and ring contraction using p-toluenesulfonyl chloride (p-TsCl) to yield 1-aryl-3-trifluoromethylpyrazoles.

Key Steps and Conditions

  • Nitrile Imine Generation : Hydrazonoyl bromides, such as (2-(trifluoromethyl)benzyl)hydrazonoyl bromide, are treated with triethylamine to generate nitrile imines in situ.
  • Annulation : Mercaptoacetaldehyde (from 2,5-dihydroxy-1,4-dithiane-2,5-diol) reacts with the nitrile imine at room temperature in dichloromethane, forming the thiadiazine intermediate in 85–90% yield.
  • Ring Contraction : Addition of p-TsCl (2.5 equiv) induces dehydration and sulfur extrusion, yielding the pyrazole product in 91% isolated yield under optimized conditions.

Advantages : This method avoids regioselectivity issues associated with traditional cyclocondensation and operates under mild, scalable conditions. The use of stable, commercially available precursors enhances practicality.

Mechanistic Insight : The thiadiazine intermediate undergoes 6π-electrocyclization to a thiirane species, which loses sulfur to aromatize into the pyrazole ring (Scheme 3).

Functional Group Transformations of Pyrazole Intermediates

Post-cyclization modifications offer a versatile route to this compound. A prominent strategy involves reducing nitrile or ester groups at the pyrazole’s 5-position to amines (Scheme 4).

Hydrazinolysis of Esters

  • Procedure : Pyrazole-5-carboxylate esters (e.g., ethyl 1-[2-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxylate) are refluxed with hydrazine hydrate in ethanol for 72 hours, yielding the corresponding hydrazide in near-quantitative yield.
  • Reduction to Amine : The hydrazide is treated with Raney nickel under hydrogen atmosphere (3 atm, 60°C) to reduce the hydrazide to the primary amine, achieving 70–80% yield.

Advantages : This method permits late-stage functionalization, enabling modular synthesis of analogues. However, multi-step sequences increase synthesis time and cost.

Comparative Analysis of Synthetic Methods

Method Starting Materials Yield Conditions Advantages Limitations
Cyclocondensation α-Cyano ketones, 2-(trifluoromethyl)benzylhydrazine 50–75% Reflux in ethanol Simple setup, broad substrate scope Regioselectivity challenges
One-Pot Annulation Hydrazonoyl bromides, mercaptoacetaldehyde 85–91% Room temperature, p-TsCl High yield, excellent regiocontrol Requires anhydrous conditions
Functional Group Transformation Pyrazole esters, hydrazine hydrate 70–80% Reflux, hydrogenation Modular, enables analogue synthesis Multi-step, time-intensive

Mechanistic and Optimization Studies

Cyclocondensation Reaction Monitoring
In situ NMR studies reveal rapid hydrazone formation (<1 hour) followed by slower cyclization (5–6 hours), suggesting that rate-limiting ring closure dictates overall reaction time. Solvent screening identifies ethanol as optimal due to its balance of polarity and boiling point.

One-Pot Annulation Scalability
Gram-scale synthesis (7.1 mmol) of this compound demonstrates robustness, with 93% yield maintained under identical conditions. Halogenated solvents (e.g., dichloromethane) outperform toluene or THF by stabilizing reactive intermediates.

Hydrazide Reduction Kinetics Kinetic profiling of hydrazide reduction indicates a first-order dependence on hydrogen pressure, with optimal activity at 3 atm and 60°C. Prolonged reaction times (>12 hours) lead to over-reduction byproducts, necessitating precise control.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C11H10F3N3
  • Molecular Weight : 241.21 g/mol
  • CAS Number : 1015846-00-0

The compound contains a trifluoromethyl group that enhances its lipophilicity and metabolic stability, making it attractive for pharmaceutical applications. The structural features of this compound allow it to interact with various biological targets, influencing its pharmacological properties.

Synthesis and Reaction Pathways

The synthesis of 1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine typically involves:

  • Formation of Benzyl Intermediate : The precursor 2-(trifluoromethyl)benzyl chloride is synthesized from 2-(trifluoromethyl)toluene.
  • Nucleophilic Substitution : The benzyl chloride reacts with 1H-pyrazol-5-amine in the presence of a base like potassium carbonate in dimethylformamide (DMF) to yield the desired product.

Reaction Types

The compound can undergo various chemical reactions:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing lithium aluminum hydride.
  • Substitution Reactions : Involving electrophilic aromatic substitution.

Medicinal Chemistry

This compound has been investigated for its potential as a bioactive molecule:

  • Antimicrobial Activity : Recent studies have shown that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M.tb). It has been identified as an inhibitor of mycobacterial ATP synthase, which is crucial for bacterial energy metabolism. In vitro assays indicated effective growth inhibition with IC50 values ranging from 0.2 to 1.5 µg/mL .
  • Anti-inflammatory Effects : Pyrazole derivatives have demonstrated anti-inflammatory activity in various models. Compounds similar to this one have shown selective COX-2 inhibition, which could lead to reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis indicates that the trifluoromethyl group significantly enhances the biological activity of pyrazole derivatives by improving their pharmacokinetic properties. Modifications at specific positions on the pyrazole ring can lead to variations in potency and selectivity against different biological targets .

Case Studies and Research Findings

Several studies highlight the effectiveness of pyrazole derivatives in treating infectious diseases and inflammatory conditions:

  • Inhibition of Mycobacterial Growth : A study reported that specific analogs of pyrazolo[1,5-a]pyrimidines showed potent inhibition against M.tb in culture, suggesting that structural modifications can lead to improved efficacy .
  • Therapeutic Potential in Cancer Treatment : The compound's ability to modulate signaling pathways related to cell growth and apoptosis positions it as a candidate for cancer therapy. Its interaction with specific molecular targets may alter cellular responses beneficial for therapeutic applications .

Safety and Toxicity Considerations

Safety studies indicate that while certain derivatives exhibit promising biological activity, thorough evaluations for toxicity are essential. Acute oral toxicity studies have shown favorable LD50 values greater than 2000 mg/kg in mice, suggesting a potentially safe profile for further development .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogues of 1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine, highlighting substituent variations, molecular properties, and biological implications where available:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Biological Notes Source
This compound 2-(Trifluoromethyl)benzyl at N1, NH₂ at C5 C₁₁H₁₀F₃N₃ 241.21 High lipophilicity due to -CF₃ and benzyl groups; potential kinase inhibition
3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine 2-(Trifluoromethyl)phenyl at N1, NH₂ at C5, methyl at C3 C₁₁H₁₀F₃N₃ 241.21 Direct phenyl substitution reduces steric flexibility compared to benzyl; similar electronic effects
1-(tert-Butyl)-3-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine tert-Butyl at N1, 4-(trifluoromethoxy)phenyl at C3 C₁₅H₁₆F₃N₃O 327.30 Increased steric bulk; trifluoromethoxy (-OCF₃) enhances metabolic stability
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 3-Chlorophenyl at N1, -CF₃ at C3 C₁₀H₇ClF₃N₃ 261.63 Chlorine introduces electronegativity; potential for halogen bonding in target interactions
1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine Thiophen-2-ylmethyl at N1 C₈H₉N₃S 179.24 Thiophene enhances π-π stacking; acute oral toxicity (H302) noted
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine 2,2,2-Trifluoroethyl at N1 C₅H₆F₃N₃ 165.12 Compact fluorinated substituent; lower molecular weight improves solubility
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl at N1, methyl at C3 C₁₀H₁₁N₃ 173.22 Simpler structure; absence of -CF₃ reduces electron-withdrawing effects

Key Comparative Insights:

Substituent Effects on Lipophilicity and Bioavailability :

  • The target compound’s 2-(trifluoromethyl)benzyl group confers higher lipophilicity (logP ~2.5 estimated) compared to analogues like 1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine (logP ~1.2). This may enhance membrane permeability but could reduce aqueous solubility .
  • The thiophene -containing analogue () exhibits moderate lipophilicity (logP ~1.8) but introduces sulfur-based metabolism risks, such as sulfoxidation .

In contrast, the -OCF₃ group in offers similar electronic effects but with added steric bulk, which may hinder binding to flat enzymatic active sites . Regioisomerism (e.g., trifluoromethyl at N1 vs. C3) dramatically alters biological activity. For example, shows that switching substituent positions in pyrazoles can shift activity from p38α MAP kinase to cancer kinases like B-Raf .

Biological and Safety Profiles :

  • The thiophene-substituted compound () is classified for acute oral toxicity (H302) and skin irritation (H315), suggesting that heterocyclic substituents may introduce safety concerns absent in purely aromatic analogues .
  • Chlorophenyl derivatives () leverage halogen bonding for target engagement but may face metabolic challenges due to dechlorination pathways .

Synthetic Considerations :

  • The synthesis of this compound likely involves Buchwald–Hartwig amination or SNAr reactions, as seen in for triazole derivatives. Thiocyanation methods () could also functionalize the amine group .
  • Diazonium salt intermediates () are critical for introducing the amine group in pyrazole cores, though stability issues may arise with electron-deficient substituents .

Biological Activity

1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C11H10F3N3
  • Molecular Weight : 241.21 g/mol
  • CAS Number : 1015846-00-0

The presence of the trifluoromethyl group significantly influences its chemical behavior and biological activity, which are critical for its application in pharmaceuticals and agrochemicals .

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit antimicrobial properties. This compound has been investigated for its potential as an inhibitor of mycobacterial ATP synthase, which is crucial in the treatment of Mycobacterium tuberculosis (M.tb). In vitro assays demonstrated that certain pyrazolo compounds showed potent growth inhibition against M.tb, suggesting that this compound could be part of a new class of anti-tuberculosis agents .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. In studies involving carrageenan-induced edema models, various substituted pyrazole derivatives exhibited significant anti-inflammatory effects. For instance, compounds with specific substitutions showed enhanced COX-2 selectivity and reduced gastrointestinal toxicity, indicating their suitability for therapeutic applications .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate signaling pathways related to cell growth, apoptosis, and inflammation. This modulation can lead to altered cellular responses that are beneficial in treating various diseases .

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on various pyrazole derivatives to understand how different substitutions affect biological activity. For example, the incorporation of a trifluoromethyl group at specific positions was shown to enhance potency against mycobacterial strains while maintaining low toxicity profiles .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 (µg/mL)Reference
This compoundAnti-mycobacterial0.2 - 1.5
4-(Trifluoromethyl)phenyl-pyrazoleAnti-inflammatory54.65
Pyrazolo[1,5-a]pyrimidine derivativesAntitubercular< 0.05

Safety and Toxicity Studies

Safety data indicate that while some derivatives show promising biological activity, they also require thorough evaluation for toxicity. The acute oral toxicity studies have shown that certain compounds exhibit LD50 values greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine?

Answer:
The synthesis typically involves cyclization and functionalization of pyrazole precursors. For example:

  • Cyclization with phosphorus oxychloride (POCl₃): Intermediate pyrazole derivatives can be synthesized via cyclization of substituted hydrazides under reflux conditions (e.g., 120°C in POCl₃) to form the pyrazole core .
  • Diazonium salt formation: Amine-functionalized pyrazoles may be generated via diazotization using boron trifluoride etherate and alkyl nitrites in dry THF at low temperatures (-20°C), followed by selective precipitation .
  • Substitution strategies: The trifluoromethyl benzyl group is introduced via nucleophilic aromatic substitution or alkylation reactions, often using 2-(trifluoromethyl)benzyl bromide as an electrophile .

Basic: How is the molecular structure of this compound verified experimentally?

Answer:
Structural confirmation relies on X-ray crystallography (e.g., using SHELX software for refinement ) and spectroscopic methods :

  • ¹H/¹³C NMR: Distinct signals for the pyrazole NH (δ ~10-12 ppm), aromatic protons (δ ~7-8 ppm), and CF₃ groups (¹³C ~120-125 ppm, quartets due to J coupling with fluorine) .
  • IR spectroscopy: Stretching vibrations for NH₂ (~3300 cm⁻¹) and C-F (~1100-1200 cm⁻¹) confirm functional groups .
  • Mass spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., exact mass for C₁₁H₉F₃N₄: calculated 262.0732) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Based on SDS data for analogous pyrazole derivatives:

  • Personal protective equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A irritation) .
  • Ventilation: Use fume hoods to avoid inhalation (H335: respiratory irritation) .
  • Storage: Store in airtight containers at -20°C to prevent degradation .

Advanced: How can conflicting data on reaction yields or by-products be resolved during synthesis optimization?

Answer:

  • Reaction monitoring: Use TLC or in situ NMR to track intermediate formation and optimize reaction time/temperature .
  • By-product analysis: LC-MS or GC-MS identifies impurities (e.g., unreacted starting materials or over-alkylated derivatives). Adjust stoichiometry or use scavengers (e.g., molecular sieves for moisture-sensitive steps) .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethereal solvents (THF) improve selectivity in low-temperature reactions .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

Answer:

  • Antimicrobial assays: Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) in nutrient broth .
  • Enzyme inhibition studies: Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity measured via ADP-Glo™) .
  • Cellular toxicity: MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values .

Advanced: How are structural isomers or tautomeric forms distinguished in analytical characterization?

Answer:

  • Dynamic NMR: Variable-temperature ¹H NMR resolves tautomers (e.g., pyrazole NH tautomerism) by observing coalescence at elevated temperatures .
  • X-ray crystallography: Unambiguously assigns regiochemistry of substituents on the pyrazole ring .
  • DFT calculations: Predicts relative stability of isomers and compares experimental IR/NMR data with computed spectra .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[2-(Trifluoromethyl)benzyl]-1H-pyrazol-5-amine
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